3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring. The thiazole ring, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, is a key structural component of this compound. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Scientific Research Applications
3-methoxy-N-(4-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-methylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(4-methylthiazol-2-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(4-methylthiazol-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory and antimicrobial effects. The benzamide moiety can also interact with DNA or proteins, contributing to its antitumor properties .
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)benzamide: Similar structure with an acetyl group instead of a methoxy group.
3-methoxybenzamide: Lacks the thiazole ring but has the same benzamide core.
4-methylthiazol-2-yl)benzamide: Lacks the methoxy group but has the same thiazole-benzamide structure.
Uniqueness
3-methoxy-N-(4-methylthiazol-2-yl)benzamide is unique due to the presence of both the methoxy group and the thiazole ring. The methoxy group enhances its solubility and reactivity, while the thiazole ring contributes to its diverse biological activities.
Properties
CAS No. |
477516-34-0 |
---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
PAGPVSQZNPBQLP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.